Cas no 1804917-09-6 (5-Hydroxy-4-nitronicotinonitrile)

5-Hydroxy-4-nitronicotinonitrile 化学的及び物理的性質
名前と識別子
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- 5-Hydroxy-4-nitronicotinonitrile
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- インチ: 1S/C6H3N3O3/c7-1-4-2-8-3-5(10)6(4)9(11)12/h2-3,10H
- InChIKey: OVFGFMTUVSKAGF-UHFFFAOYSA-N
- SMILES: OC1C=NC=C(C#N)C=1[N+](=O)[O-]
計算された属性
- 精确分子量: 165.01744097 g/mol
- 同位素质量: 165.01744097 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 228
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103
- 分子量: 165.11
- XLogP3: 0.6
5-Hydroxy-4-nitronicotinonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029008449-250mg |
5-Hydroxy-4-nitronicotinonitrile |
1804917-09-6 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
Alichem | A029008449-1g |
5-Hydroxy-4-nitronicotinonitrile |
1804917-09-6 | 95% | 1g |
$2,923.95 | 2022-04-01 |
5-Hydroxy-4-nitronicotinonitrile 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
5-Hydroxy-4-nitronicotinonitrileに関する追加情報
Research Brief on 5-Hydroxy-4-nitronicotinonitrile (CAS: 1804917-09-6): Recent Advances and Applications
5-Hydroxy-4-nitronicotinonitrile (CAS: 1804917-09-6) is a nitrile-substituted nicotinonitrile derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique nitro and hydroxy functional groups, has shown promising potential in various applications, including drug discovery, enzyme inhibition, and as a building block for more complex heterocyclic systems. Recent studies have explored its synthetic pathways, physicochemical properties, and biological activities, positioning it as a molecule of interest for further research and development.
One of the key areas of investigation has been the role of 5-Hydroxy-4-nitronicotinonitrile in modulating enzymatic activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of certain kinases involved in inflammatory pathways. The study utilized molecular docking and kinetic assays to elucidate the binding interactions, revealing a high affinity for the ATP-binding sites of target enzymes. These findings suggest potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders.
In addition to its biological activities, recent synthetic advancements have focused on optimizing the production of 5-Hydroxy-4-nitronicotinonitrile. A team of researchers from the University of Cambridge reported a novel, high-yield synthesis route in Organic Letters (2024), employing a one-pot nitration-cyclization strategy. This method not only improved the scalability of the compound but also reduced the environmental impact by minimizing hazardous waste. Such innovations are critical for facilitating its use in large-scale pharmaceutical applications.
Further exploration into the compound's mechanism of action has been conducted using computational and experimental approaches. Density functional theory (DFT) calculations, combined with spectroscopic analyses, have provided insights into its electronic structure and reactivity. These studies, published in Chemical Science (2023), highlight the compound's potential as a versatile intermediate in the synthesis of more complex bioactive molecules. The nitro and hydroxy groups, in particular, have been identified as key functional handles for further derivatization.
Despite these promising developments, challenges remain in the clinical translation of 5-Hydroxy-4-nitronicotinonitrile. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the compound's unique structural features and demonstrated biological activities make it a compelling candidate for continued investigation. Collaborative efforts between academia and industry will be essential to unlock its full potential in drug discovery and beyond.
In conclusion, 5-Hydroxy-4-nitronicotinonitrile (CAS: 1804917-09-6) represents a multifaceted molecule with significant promise in chemical biology and medicinal chemistry. Recent research has shed light on its synthetic accessibility, biological relevance, and mechanistic underpinnings, paving the way for future applications. As the field progresses, this compound is likely to play an increasingly important role in the development of novel therapeutics and biochemical tools.
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